molecular formula C6H8N4 B8680214 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

Cat. No. B8680214
M. Wt: 136.15 g/mol
InChI Key: QZWMPTZSRJGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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properties

Product Name

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

5-amino-1,2-dimethylimidazole-4-carbonitrile

InChI

InChI=1S/C6H8N4/c1-4-9-5(3-7)6(8)10(4)2/h8H2,1-2H3

InChI Key

QZWMPTZSRJGNJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry ammonia was bubbled through a stirred solution of aminomalononitrile p-toluenesulfonate (30.0 g, 119 mmol) in anhydrous acetonitrile (800 mL). The reaction warmed slightly, and precipitate formed. The precipitate was removed by filtration, and the filtrate was concentrated to a volume of about 600 mL. Trimethyl orthoacetate (14.3 g, 119 mmol) was added, and the resulting solution was heated at reflux for 30 minutes and then allowed to cool to room temperature. N,N-Diisopropylethylamine (15.36 g, 119 mmol) and methylamine hydrochloride (8.03 g, 119 mmol) were sequentially added, and the resulting dark red solution was heated at reflux and then cooled to 0° C. Brown crystals formed and were isolated by filtration to provide 9 g of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile. The filtrate was concentrated under reduced pressure, and the resulting oil was triturated with 20% w/w aqueous sodium hydroxide to provide a yellow solid that was isolated by filtration provide 2 g of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile. The total yield of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile was 68%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
15.36 g
Type
reactant
Reaction Step Three
Quantity
8.03 g
Type
reactant
Reaction Step Three

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